N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide
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Overview
Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a complex organic compound. This compound combines structural elements derived from isoquinolines, thiophenes, and oxalamides. Its multifaceted nature allows it to interact in diverse chemical and biological contexts, making it a subject of study across various scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis
Start with the synthesis of 3,4-dihydroisoquinoline.
Follow a Friedel-Crafts acylation to introduce the thiophene ring.
Undergo a Mannich reaction to add the 2-(thiophen-2-yl)ethyl substituent.
N-Oxalamide Formation
Prepare oxalamide using oxalic acid and a methoxy-substituted aniline.
Couple the intermediate products through an amidation reaction under mild conditions to avoid decomposition.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory processes using bulk chemical reactors. This involves careful monitoring of temperature and pH, and the use of catalysts to increase yields and reduce reaction times. Key steps are automated, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Undergoes oxidation reactions at the isoquinoline and thiophene moieties.
Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction
Reduction reactions often target the nitro groups and double bonds.
Employ reagents like lithium aluminum hydride and sodium borohydride.
Substitution
Electrophilic and nucleophilic substitution reactions are prevalent due to the presence of aromatic rings.
Reagents like halogens and Grignard reagents are frequently used.
Major Products
Oxidation: : Produces sulfoxides or sulfones from the thiophene ring, and hydroxylated products from the isoquinoline.
Reduction: : Forms amines and alkanes from nitro compounds and double bonds.
Substitution: : Results in various substituted derivatives, depending on the substituents and conditions used.
Scientific Research Applications
Chemistry
Used as a model compound to study aromatic substitution and coupling reactions.
Biology
Studied for its potential interactions with various biological receptors and enzymes.
Medicine
Investigated for its potential use as a pharmaceutical agent due to its ability to interact with multiple biological targets.
Industry
Used in the development of new materials, including polymers and resins.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: : Binds to receptors and enzymes, modulating their activity.
Pathways Involved: : Influences signaling pathways, including those related to inflammation and cell proliferation.
Comparison with Similar Compounds
Unique Characteristics
Combines structural features of isoquinolines and thiophenes with an oxalamide backbone, providing unique chemical reactivity and biological activity.
Similar Compounds
N1-(2-phenethyl)-N2-(3-methoxyphenyl)oxalamide: : Shares the oxalamide and methoxyphenyl components but lacks the isoquinoline and thiophene rings.
3,4-dihydroisoquinoline derivatives: : Commonly used in the synthesis of compounds with neuroactive properties.
Thiophene derivatives: : Widely studied for their electronic properties and potential use in organic electronics.
This article should give you a comprehensive overview of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide
Biological Activity
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a complex organic compound belonging to the oxalamide class. Its unique structural features, including the isoquinoline and thiophene moieties, suggest potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H22N4O5, with a molecular weight of approximately 434.4 g/mol. The presence of heterocyclic rings and functional groups contributes to its reactivity and potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C23H22N4O5 |
Molecular Weight | 434.4 g/mol |
CAS Number | 898417-02-2 |
Pharmacological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of oxalamides can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The isoquinoline structure is known for its anticancer properties, potentially enhancing the efficacy of this compound against various cancer types.
- Antimicrobial Properties : The thiophene moiety in the compound has been associated with antimicrobial activity. Research suggests that compounds containing thiophene can inhibit bacterial growth, making them candidates for developing new antibiotics.
- Neuroprotective Effects : Isoquinoline derivatives have been investigated for their neuroprotective properties. They may offer protection against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or bacterial cell wall synthesis.
- Receptor Modulation : It might interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways related to cell survival and proliferation.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of oxalamide derivatives for their anticancer properties. Among these, compounds with isoquinoline structures demonstrated significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Research conducted on thiophene-containing compounds indicated their effectiveness against Gram-positive bacteria. In vitro assays showed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(3-methoxyphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-30-20-9-4-8-19(14-20)26-24(29)23(28)25-15-21(22-10-5-13-31-22)27-12-11-17-6-2-3-7-18(17)16-27/h2-10,13-14,21H,11-12,15-16H2,1H3,(H,25,28)(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBRDTAVVXVEAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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